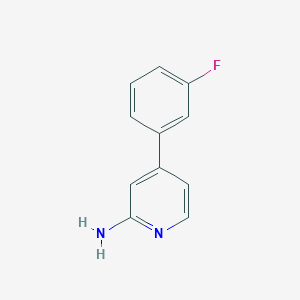

4-(3-Fluorophenyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-fluorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-10-3-1-2-8(6-10)9-4-5-14-11(13)7-9/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKZJXNYODMJKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"4-(3-Fluorophenyl)pyridin-2-amine" chemical properties

An In-depth Technical Guide to 4-(3-Fluorophenyl)pyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its structure, which combines a 2-aminopyridine core with a 3-fluorophenyl substituent, provides a unique combination of chemical reactivity and physicochemical properties. The 2-aminopyridine moiety is a well-established pharmacophore capable of forming key hydrogen bond interactions with biological targets, while the fluorophenyl group can enhance metabolic stability, binding affinity, and membrane permeability through favorable electronic and lipophilic contributions.[1][2] Consequently, this compound serves as a pivotal intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of targeted therapies such as kinase inhibitors for oncology and agents for neurological disorders.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and role in molecular design.

Core Properties

A summary of the key physicochemical data is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1159815-31-2 | [2] |

| Molecular Formula | C₁₁H₉FN₂ | [2] |

| Molecular Weight | 188.20 g/mol | [2] |

| Appearance | Typically an off-white to yellow or brown solid | - |

| Storage | 2-8°C, under dry and sealed conditions | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and fluorophenyl rings. The protons on the pyridine ring will appear as doublets and doublets of doublets, while the fluorophenyl protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display 11 distinct signals corresponding to each carbon atom. The carbon atoms bonded to fluorine or nitrogen will show characteristic chemical shifts. For instance, the C-F bond will result in a large coupling constant (¹JCF).[3]

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and direct method for confirming the presence of the fluorine atom, typically showing a single resonance with splitting dictated by adjacent protons.[3][4]

-

Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 189.20.

Synthesis and Manufacturing

The synthesis of this compound typically involves modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a premier choice for constructing the C-C bond between the pyridine and phenyl rings.[5][6]

Synthetic Workflow: Suzuki-Miyaura Coupling

A common and robust strategy involves the palladium-catalyzed cross-coupling of a 4-halopyridin-2-amine with (3-fluorophenyl)boronic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis via Suzuki-Miyaura coupling.[6][7]

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-bromo-2-aminopyridine (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Choices:

-

Palladium Catalyst: Palladium complexes are uniquely effective at catalyzing the transmetalation and reductive elimination steps required for C-C bond formation.[6]

-

Base: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.

-

Inert Atmosphere: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic 2-amino group and the pyridine ring, which can be further functionalized.

-

N-Acylation/N-Sulfonylation: The primary amine at the C2 position is a strong nucleophile and readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

-

N-Alkylation: The amino group can be alkylated using alkyl halides, although care must be taken to control the degree of alkylation (mono- vs. di-alkylation).

-

Buchwald-Hartwig Amination: The amine can participate in further cross-coupling reactions with aryl halides to generate more complex diarylamine structures.[8][9]

-

Pyridine Ring Functionalization: The pyridine nitrogen can be quaternized, and the ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction.

Caption: Key reactivity pathways of this compound.

Applications in Research and Drug Discovery

The primary application of this compound is as a scaffold in medicinal chemistry. Its structural motifs are frequently found in potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2]

-

Kinase Inhibitors: The 2-aminopyridine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-fluorophenyl group often occupies a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions or blocking undesirable metabolism.[2]

-

Neurological Disorders: This scaffold is also used to develop molecules targeting the central nervous system (CNS).[2] The modest size and potential to cross the blood-brain barrier make it a valuable starting point for designing drugs for conditions like depression and other neurological diseases.[10][11]

-

Antimicrobial Agents: The incorporation of fluorine into heterocyclic structures has been shown to enhance antimicrobial and antifungal activity, suggesting potential applications in developing new anti-infective agents.[1][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[13] Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.[2][13]

-

Toxicity: While specific toxicity data for this compound is limited, aminopyridines as a class are known to be acutely toxic and can be absorbed through the skin.[11] Compounds of this type may cause skin, eye, and respiratory irritation.[14][15]

Conclusion

This compound stands out as a high-value intermediate for the synthesis of complex, biologically active molecules. Its well-defined physicochemical properties, accessible synthesis via robust cross-coupling reactions, and versatile reactivity make it an indispensable tool for medicinal chemists. Its proven utility in constructing kinase inhibitors and other therapeutic agents ensures its continued importance in the landscape of modern drug discovery and development.

References

- Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. ACS Publications.

- NLX-204. Wikipedia.

- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. (2023-02-13).

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- This compound. My Skin Recipes.

- Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed.

- 3-(1-(2,6-Dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. AK Scientific, Inc.

- (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine Safety Data Sheet. EDQM.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- Buchwald–Hartwig amination. Wikipedia.

- A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH. (2014-12-01).

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

- SAFETY DATA SHEET - Pyridine. Fisher Scientific. (2023-10-20).

- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).

- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. ResearchGate.

- NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. (2017-04).

- Aminopyridines. US EPA ARCHIVE DOCUMENT.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound [myskinrecipes.com]

- 3. rsc.org [rsc.org]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NLX-204 - Wikipedia [en.wikipedia.org]

- 11. archive.epa.gov [archive.epa.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. aksci.com [aksci.com]

- 15. sds.edqm.eu [sds.edqm.eu]

The Strategic Intermediate: A Technical Guide to 4-(3-Fluorophenyl)pyridin-2-amine in Modern Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the strategic design and synthesis of molecular intermediates are paramount to the successful development of novel therapeutics. 4-(3-Fluorophenyl)pyridin-2-amine (CAS Number: 1159815-31-2), a substituted aminopyridine, has emerged as a critical building block, particularly in the synthesis of highly selective kinase inhibitors. Its unique structural features, including the fluorine-substituted phenyl ring and the aminopyridine core, provide a versatile scaffold for creating potent and specific interactions with biological targets. This technical guide provides an in-depth analysis of this compound, from its synthesis to its pivotal role in the development of next-generation therapeutics for inflammatory diseases.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1159815-31-2 | [1] |

| Molecular Formula | C₁₁H₉FN₂ | [1] |

| Molecular Weight | 188.20 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| Storage | 2-8°C, under inert gas | [2] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through several modern synthetic methodologies. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Buchwald-Hartwig amination. These methods offer high yields and good functional group tolerance, making them ideal for the construction of this key intermediate.

Conceptual Synthetic Workflow (Suzuki-Miyaura Coupling)

A likely synthetic strategy involves the Suzuki-Miyaura coupling of a boronic acid derivative with a halogenated pyridine. This approach allows for the direct formation of the carbon-carbon bond between the pyridine and phenyl rings.

Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol outlines a generalized procedure for the synthesis of this compound. Researchers should optimize specific conditions based on available laboratory equipment and reagents.

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2-amino-4-chloropyridine (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (2.0 eq).

-

Reaction Execution: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Causality in Experimental Choices: The choice of a palladium catalyst and a suitable phosphine ligand is critical for achieving high catalytic activity and yield in Suzuki-Miyaura reactions.[3][4] The base is essential for the activation of the boronic acid, while the solvent system is chosen to ensure the solubility of both organic and inorganic reagents.

Pivotal Role in the Synthesis of IRAK4 Inhibitors: The Case of Zimlovisertib (PF-06650833)

A significant application of this compound is its use as a key intermediate in the synthesis of Zimlovisertib (PF-06650833), a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][5] IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in a variety of inflammatory and autoimmune diseases.[6][7]

Zimlovisertib has shown promise in clinical trials for the treatment of diseases such as rheumatoid arthritis and lupus.[5][7] The synthesis of this complex molecule relies on the strategic incorporation of the this compound scaffold.

Caption: The role of this compound in the convergent synthesis of Zimlovisertib.

Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway

IRAK4 acts as a master kinase at the apex of the MyD88-dependent signaling cascade.[6] Upon activation of TLRs or IL-1Rs, IRAK4 is recruited to the receptor complex where it phosphorylates and activates IRAK1. This initiates a downstream signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7]

Zimlovisertib, synthesized from this compound, is a potent inhibitor of the kinase activity of IRAK4.[5] By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its substrates, thereby blocking the entire downstream inflammatory cascade.[8] This targeted inhibition offers a promising therapeutic strategy for a range of autoimmune and inflammatory disorders.[7]

Caption: The IRAK4 signaling pathway and the inhibitory action of Zimlovisertib.

Biological Activity and Data

The development of Zimlovisertib, facilitated by the use of this compound, has yielded a compound with impressive potency and selectivity for IRAK4.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| Zimlovisertib (PF-06650833) | IRAK4 | Cell-based assay | 0.2 | [5] |

| Zimlovisertib (PF-06650833) | IRAK4 | PBMC assay | 2.4 | [5] |

The high potency of Zimlovisertib in cellular and peripheral blood mononuclear cell (PBMC) assays underscores its potential as an effective therapeutic agent. The selectivity of Zimlovisertib for IRAK4 over other kinases is a critical attribute, minimizing the potential for off-target effects and improving its safety profile.[5]

Conclusion

This compound stands as a testament to the importance of strategic intermediate design in modern drug discovery. Its unique chemical architecture has enabled the synthesis of Zimlovisertib, a highly potent and selective IRAK4 inhibitor with significant therapeutic potential for a range of inflammatory and autoimmune diseases. The journey from this key intermediate to a clinical candidate highlights the intricate interplay of synthetic chemistry, medicinal chemistry, and molecular biology. As our understanding of disease pathways deepens, the demand for such well-designed molecular building blocks will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.

References

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

- Synthesis method of 3-fluorine-4-aminopyridine.

-

IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]

-

5UIS: Crystal structure of IRAK4 in complex with compound 12. RCSB PDB. [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Synthesis General Procedures. Royal Society of Chemistry. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]

-

The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. Arthritis & Rheumatology. [Link]

-

Identification and Optimisation of a Pyrimidopyridone Series of IRAK4 Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

3cgf: IRAK-4 Inhibitors (Part II)- A structure based assessment of imidazo[1,2-a]pyridine binding. PDBj. [Link]

-

Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development. [Link]

-

Irak-4 inhibitors. BioWorld. [Link]

-

Identification and optimisation of a pyrimidopyridone series of IRAK4 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

8W3W: Crystal structure of IRAK4 in complex with compound 4. RCSB PDB. [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. International Journal of Molecular Sciences. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

-

IRAK1/4/pan-FLT3 Kinase Inhibitors with Reduced hERG Block as Treatments for Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

IRAK4 inhibitor | BI1543673. opnMe. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

Sources

- 1. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

"4-(3-Fluorophenyl)pyridin-2-amine" spectroscopic data (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Profile of 4-(3-Fluorophenyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS No. 186406-39-3). In the absence of a complete, published experimental dataset for this specific molecule, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to predict and interpret its characteristic spectral features. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the structural verification and analysis of this and related bi-aryl amine compounds.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic amine featuring a 2-aminopyridine core linked to a 3-fluorophenyl substituent at the 4-position. Compounds of this class are prevalent in medicinal chemistry and materials science, making unambiguous structural characterization paramount. Spectroscopic techniques such as NMR and MS are indispensable tools for this purpose, providing detailed information about the molecular framework, connectivity, and electronic environment of the atoms.

This guide will detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the anticipated electron ionization mass spectrometry (EI-MS) fragmentation patterns. The analysis explains the causal relationships between the molecular structure and the resulting spectral data, providing a reliable reference for researchers synthesizing or working with this compound.

To facilitate a clear discussion, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information for the structural elucidation of organic molecules in solution. The analysis below is based on spectra typically recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the carbon spectrum with proton decoupling. Typical parameters include a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the fluorine spectrum, which typically requires no special parameters beyond referencing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the amino protons, the three protons on the pyridine ring, and the four protons on the fluorophenyl ring.

-

Amino Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.5-5.5 ppm in CDCl₃. Its chemical shift is concentration-dependent and the signal can exchange with D₂O.

-

Pyridine Protons (H3, H5, H6):

-

H6: This proton is ortho to the ring nitrogen and is expected to be the most downfield of the pyridine protons, appearing as a doublet around δ 8.0-8.2 ppm, coupled to H5.[1]

-

H3 & H5: These protons are adjacent to the bulky phenyl substituent and the amino group, respectively. They will appear in the aromatic region, likely between δ 6.5 and 7.0 ppm. H3 will be a singlet (or a very narrowly split doublet due to long-range coupling), while H5 will be a doublet coupled to H6. The electron-donating amino group at C2 will shield the adjacent H3 proton, shifting it upfield relative to unsubstituted pyridine.[2]

-

-

Fluorophenyl Protons (H2', H4', H5', H6'): These protons will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The signals are expected between δ 7.0-7.6 ppm.

-

H2' and H6': These protons will be significantly influenced by both their proximity to the pyridine ring and their coupling to the fluorine atom.

-

H4' and H5': These protons will also show complex multiplets due to H-H and H-F couplings.

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| -NH ₂ | 4.5 - 5.5 | br s | N/A |

| H6 | 8.0 - 8.2 | d | J(H6-H5) ≈ 5-6 |

| H2', H4', H5', H6' | 7.0 - 7.6 | m | H-H and H-F couplings |

| H5 | 6.8 - 7.0 | d | J(H5-H6) ≈ 5-6 |

| H3 | 6.5 - 6.7 | s | N/A |

Table 1: Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, as all carbon atoms are in unique chemical environments. A key diagnostic feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the carbons in the fluorophenyl ring.[3]

-

Pyridine Carbons:

-

C2 & C4: These carbons, bonded to nitrogen and the phenyl group respectively, will be significantly downfield. C2, attached to the amino group, is expected around δ 158-160 ppm. C4, attached to the phenyl ring, is expected around δ 148-150 ppm.

-

C6: This carbon, ortho to the ring nitrogen, will also be downfield, anticipated around δ 147-149 ppm.

-

C3 & C5: These carbons will be the most upfield of the pyridine ring carbons, expected in the δ 105-115 ppm range.

-

-

Fluorophenyl Carbons:

-

C3': The carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.[4][5] It is expected to be the most downfield of the phenyl carbons due to the direct electronegative effect of fluorine, around δ 161-164 ppm.

-

C1', C2', C4', C5', C6': The remaining phenyl carbons will appear as doublets or triplets (due to overlapping doublets of doublets) with smaller coupling constants (²JCF, ³JCF, ⁴JCF) typically ranging from 2-25 Hz.[4]

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F) | Expected Coupling Constant (J, Hz) |

| C3' | 161 - 164 | d | ¹JCF ≈ 240-250 |

| C2 | 158 - 160 | s | - |

| C4 | 148 - 150 | s | - |

| C6 | 147 - 149 | s | - |

| C1' | 140 - 142 | d | ³JCF ≈ 8-10 |

| C5' | 129 - 131 | d | ³JCF ≈ 8-10 |

| C4' | 122 - 124 | d | ⁴JCF ≈ 2-4 |

| C6' | 115 - 117 | d | ²JCF ≈ 20-25 |

| C2' | 113 - 115 | d | ²JCF ≈ 20-25 |

| C5 | 110 - 112 | s | - |

| C3 | 106 - 108 | s | - |

Table 2: Predicted ¹³C NMR data for this compound.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum offers a highly sensitive probe for the fluorine-containing part of the molecule. It is expected to show a single signal for the fluorine atom at C3'.

-

Chemical Shift: For a fluorine on an aromatic ring, the chemical shift is typically in the range of δ -110 to -115 ppm (relative to CFCl₃).

-

Multiplicity: The signal will be a multiplet, likely a triplet of triplets or a more complex pattern, due to coupling with the two ortho protons (H2', H4') and the two meta protons (H5', H6').

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or following separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV to generate the molecular ion and subsequent fragments.

-

Detection: Scan a mass range appropriate for the compound (e.g., m/z 40-250) to detect the molecular ion and all significant fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₉FN₂. Its monoisotopic mass is 188.0750 g/mol .

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z 188 . According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two in this case) will have an even nominal mass, which is consistent.[6]

-

Key Fragmentation Pathways: Aromatic systems are relatively stable, leading to a significant molecular ion peak. Key fragmentations are expected to involve the loss of small, stable neutral molecules or radicals.[7] The primary fragmentation is likely initiated at the weakest bonds or involves rearrangements.

-

Loss of HCN: A common fragmentation pathway for pyridine-containing compounds is the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, leading to a fragment ion at m/z 161 .

-

Loss of H•: Loss of a hydrogen radical (1 Da), likely from the amine group, would result in an ion at m/z 187 .

-

Cleavage of the Bi-aryl Bond: While less common without activation, cleavage at the C4-C1' bond could occur. The charge would likely be retained by the more stable fragment. The fluorophenyl cation ([C₆H₄F]⁺) would appear at m/z 95 , and the 2-aminopyridin-4-yl cation would appear at m/z 93 .

-

Sources

- 1. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

The Emerging Potential of 4-(3-Fluorophenyl)pyridin-2-amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced by a Key Element

The 4-aryl-2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of the purine core of adenosine triphosphate (ATP), making it a fertile ground for the development of kinase inhibitors. This structural motif is frequently employed in the design of novel therapeutics targeting a wide array of human diseases. The strategic incorporation of a fluorine atom, a common tactic in drug design, can further enhance the pharmacological properties of this privileged scaffold. This guide delves into the medicinal chemistry of a specific, promising derivative: 4-(3-Fluorophenyl)pyridin-2-amine. We will explore its synthesis, the critical role of the fluorine substituent, and its potential as a modulator of key biological targets.

The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, physicochemical properties, and binding affinity for its biological target. By blocking sites of metabolic oxidation and altering the electronic nature of the molecule, fluorine can improve pharmacokinetic profiles and enhance target engagement. This guide will provide a comprehensive overview of the scientific rationale behind the design and potential applications of this compound, offering valuable insights for researchers in the field of drug discovery.

Strategic Synthesis of this compound

The construction of the 4-aryl-2-aminopyridine core is efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a convergent approach, leveraging the power of palladium-catalyzed cross-coupling reactions.

Caption: Proposed synthetic route for this compound via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

Materials:

-

4-Chloro-2-aminopyridine

-

3-Fluorophenylboronic acid

-

Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂)

-

Base (e.g., Sodium carbonate)

-

Solvent (e.g., 1,4-Dioxane and Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 4-chloro-2-aminopyridine (1 equivalent), 3-fluorophenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).

-

The vessel is evacuated and backfilled with an inert gas three times.

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

The reaction mixture is heated to a temperature between 80-100 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a common and effective catalyst for Suzuki-Miyaura couplings involving heteroaryl chlorides due to its high activity and stability.

-

Base: Sodium carbonate is a widely used base in Suzuki couplings, as it is effective in the transmetalation step and generally does not lead to significant side reactions.

-

Solvent System: A mixture of dioxane and water is often employed to facilitate the dissolution of both the organic and inorganic reaction components.

The Influence of the 3-Fluoro Substituent: A Medicinal Chemistry Perspective

The strategic placement of a fluorine atom on the phenyl ring is a deliberate design choice aimed at enhancing the drug-like properties of the molecule.

Table 1: Predicted Physicochemical Properties and Their Implications

| Property | Influence of 3-Fluoro Group | Implication in Drug Discovery |

| Lipophilicity | Increases local lipophilicity. | Can enhance membrane permeability and cell penetration. |

| Metabolic Stability | The C-F bond is highly stable and can block metabolic oxidation at that position. | Increased half-life and bioavailability of the compound. |

| pKa | The electron-withdrawing nature of fluorine can lower the pKa of the aminopyridine nitrogen. | Can modulate the ionization state of the molecule at physiological pH, affecting solubility and target binding. |

| Binding Interactions | Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. | Potential for increased binding affinity and selectivity. |

Potential Therapeutic Applications and Biological Targets

While specific biological data for this compound is not extensively reported in the public domain, the broader class of 4-aryl-2-aminopyridines has shown significant promise in several therapeutic areas, particularly in oncology.

Kinase Inhibition: A Primary Focus

The 2-aminopyridine moiety is a well-established hinge-binding motif in numerous kinase inhibitors. This structural feature allows for the formation of key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibition. The 4-aryl substituent typically occupies the hydrophobic pocket of the ATP-binding site, and its nature significantly influences the inhibitor's potency and selectivity.

Potential Kinase Targets:

-

Cyclin-Dependent Kinases (CDKs): Derivatives of 2-aminopyridine have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.

-

Histone Deacetylases (HDACs): Some aminopyridine-based compounds have shown dual inhibitory activity against both CDKs and HDACs, offering a synergistic approach to cancer therapy.

-

Other Kinases: The versatility of the 4-aryl-2-aminopyridine scaffold suggests that it could be adapted to target a wide range of other kinases implicated in cancer and other diseases.

Caption: Putative binding mode of this compound in a kinase active site.

Other Potential Applications

The aminopyridine scaffold is not limited to kinase inhibition and has been explored for a variety of other therapeutic applications, including:

-

Anticancer Activity: Several 4-aryl-2-aminopyridine derivatives have demonstrated antiproliferative activity against various cancer cell lines.

-

Antiviral and Antibacterial Agents: The pyridine ring is a common feature in many antimicrobial drugs.

-

Central Nervous System (CNS) Disorders: Aminopyridine derivatives, such as 4-aminopyridine (dalfampridine), are used to treat conditions like multiple sclerosis.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for this compound is not available, we can infer some general trends from related compounds.

-

Position of the Phenyl Substituent: The substitution pattern on the 4-phenyl ring is critical for target selectivity and potency. The 3-position for the fluorine atom places it in a region that can influence interactions within the hydrophobic pocket of a kinase.

-

The "Phenyl-Pyridyl Switch": Replacing a phenyl ring with a pyridine ring, or vice versa, is a common strategy in medicinal chemistry to modulate properties such as solubility, permeability, and target interactions. The presence of the pyridine core in this compound is key to its potential as a kinase inhibitor.

-

The Amino Group: The 2-amino group is crucial for the hinge-binding interactions in kinases and is a key pharmacophoric feature.

Conclusion and Future Directions

This compound represents a promising chemical entity with significant potential in medicinal chemistry. Its synthesis is readily achievable through established synthetic methods, and the incorporation of a 3-fluoro substituent is a rational design choice to enhance its drug-like properties. While further biological evaluation is needed to fully elucidate its mechanism of action and therapeutic potential, the existing literature on related 4-aryl-2-aminopyridines strongly suggests that this compound warrants further investigation, particularly in the context of kinase inhibition and cancer therapy. Future research should focus on the synthesis and biological screening of a library of analogs to establish a comprehensive structure-activity relationship and identify lead compounds for further development.

References

-

Pavlovic, V., Petkovic, M., Popovic, S., & Savic, V. (n.d.). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Taylor & Francis Online. Retrieved from [Link]

-

Paseban, M., & Jafari, E. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Retrieved from [Link]

-

Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Retrieved from [Link]

-

Gill, H., & Indi, S. S. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Pavlovic, V., Petkovic, M., Popovic, S., & Savic, V. (2011). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Synthetic Communications. Retrieved from [Link]

-

Zhou, Y., & Murphy, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

-

Grivas, P., & Leontiadis, L. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Harris, M. C., & Buchwald, S. L. (1999). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Retrieved from [Link]

Methodological & Application

Application Notes & Protocols: A Framework for Developing Kinase Inhibitors from a 4-(3-Fluorophenyl)pyridin-2-amine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-(3-Fluorophenyl)pyridin-2-amine Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The this compound core represents one such scaffold, serving as a versatile and valuable starting point for the synthesis of potent and selective kinase inhibitors.[1] Its structural features, including a hydrogen bond-donating amino group and a phenyl ring amenable to substitution, make it an ideal key intermediate for creating extensive libraries of compounds aimed at modulating kinase activity.[2]

Protein kinases, which catalyze the phosphorylation of proteins, are critical regulators of virtually all cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4][5] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, and scaffolds like 4-aminopyridine and its derivatives are frequently employed in designing these targeted therapies.[6]

This guide provides a comprehensive experimental framework for researchers utilizing the this compound scaffold. It outlines a logical, step-by-step progression from the synthesis of a diverse chemical library to detailed biochemical and cellular characterization, and finally, to preliminary drug-like property assessment. The causality behind each experimental choice is explained to empower researchers to not only follow protocols but also to make informed decisions in their drug discovery campaigns.

Part 1: Library Synthesis & Hit Generation Strategy

The primary goal is to systematically explore the chemical space around the core scaffold. This involves synthesizing a library of derivatives by modifying specific positions on the this compound molecule. The 2-amino group is a key handle for derivatization, often via amide bond formation or by serving as a nucleophile in substitution reactions.

A common strategy is to couple the 2-amino group with a diverse set of carboxylic acids or to use it in reactions to form more complex heterocyclic systems, such as pyrimidines.[7][8] This approach allows for the introduction of a wide range of chemical functionalities to probe the binding pockets of various kinases.

Diagram: Synthetic Derivatization Workflow

Caption: General workflow for creating and screening a library of compounds.

Part 2: In Vitro Biochemical Profiling of Derivatives

Once a library of derivatives is synthesized, the next critical phase is to determine their biological activity. This begins with direct biochemical assays against a panel of purified kinase enzymes.

Protocol 1: High-Throughput Primary Kinase Inhibition Screen

Causality & Rationale: The objective of a primary screen is to efficiently identify which, if any, of the synthesized compounds exhibit inhibitory activity against a broad range of kinases. This "wide-net" approach helps to identify initial hits for further investigation. A single, high concentration (e.g., 1-10 µM) is typically used to maximize the chances of detecting activity. Technologies like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, are well-suited for high-throughput screening due to their robustness and sensitivity.[9]

Step-by-Step Methodology:

-

Plate Preparation: Dispense 5 µL of kinase reaction buffer into the wells of a 384-well plate.

-

Compound Addition: Add 1 µL of each library compound (at 10x final concentration, e.g., 100 µM in 10% DMSO) to individual wells. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.

-

Kinase Addition: Add 2 µL of a panel of purified recombinant kinases (e.g., from a Kinase Selectivity Profiling System) to the wells.[9]

-

Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a compatible plate reader. Calculate the percent inhibition for each compound relative to the controls.

Data Presentation: Primary Screen Results

| Compound ID | Target Kinase | % Inhibition @ 10 µM | Hit? (Y/N) |

|---|---|---|---|

| Cmpd-001 | EGFR | 8.2 | N |

| Cmpd-002 | AURKB | 92.5 | Y |

| Cmpd-002 | FLT3 | 88.1 | Y |

| Cmpd-003 | SRC | 55.7 | Y |

| ... | ... | ... | ... |

Protocol 2: IC₅₀ Potency Determination

Causality & Rationale: Compounds identified as "hits" in the primary screen must be further characterized to determine their potency. The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of how much of a drug is necessary to inhibit a biological process by 50%. This is determined by creating a dose-response curve with serial dilutions of the compound.[10]

Step-by-Step Methodology:

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 100 µM).

-

Assay Setup: Set up the kinase assay as described in Protocol 1.

-

Compound Addition: Instead of a single concentration, add 1 µL of each dilution point to the assay wells in triplicate.

-

Execution & Reading: Follow steps 3-8 from Protocol 1.

-

Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values for Hit Compounds

| Compound ID | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Cmpd-002 | AURKB | 15.0 |

| Cmpd-002 | FLT3 | 55.8 |

| Cmpd-003 | SRC | 870.2 |

| ... | ... | ... |

Protocol 3: Kinase Selectivity Profiling

Causality & Rationale: Achieving selectivity is a major challenge and a critical goal in kinase inhibitor design.[11] A highly selective inhibitor is less likely to cause off-target side effects.[12] Therefore, potent hits must be profiled against a large panel of kinases (kinome) to understand their selectivity profile. This involves running the IC₅₀ determination assay against dozens or even hundreds of different kinases.[13]

Diagram: Hit Triage and Selectivity Workflow

Caption: Workflow for identifying and characterizing lead compounds.

Part 3: Cellular Activity & Target Engagement

A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like poor membrane permeability or rapid efflux. Therefore, cell-based assays are essential to validate the biological activity.[14]

Protocol 4: Cancer Cell Line Proliferation Assay

Causality & Rationale: The ultimate goal for an anti-cancer agent is to stop cancer cell growth. This protocol assesses the ability of the lead compounds to inhibit the proliferation or viability of cancer cell lines. It is crucial to select cell lines that are known to be dependent on the target kinase (e.g., a cell line with an activating mutation in FLT3 for an FLT3 inhibitor).[15] Assays like CellTiter-Glo® or CCK-8 measure cell viability and are amenable to a 96-well format for dose-response analysis.[16]

Step-by-Step Methodology:

-

Cell Plating: Seed a relevant cancer cell line (e.g., MV-4-11 for FLT3) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (similar to Protocol 2). Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment (CellTiter-Glo®): a. Equilibrate the plate and reagent to room temperature. b. Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read luminescence on a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting cell viability against the log of compound concentration.

Protocol 5: Western Blot for Target Engagement & Pathway Modulation

Causality & Rationale: This protocol provides direct evidence that the compound is engaging its intended target within the cell and inhibiting its downstream signaling pathway.[18] For a kinase inhibitor, this is typically demonstrated by a decrease in the phosphorylation of the target kinase (autophosphorylation) and/or its key downstream substrates.[19]

Step-by-Step Methodology:

-

Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular GI₅₀) for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Immunoblotting: a. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-AURKB) and the total form of the kinase (anti-total-AURKB). A loading control (e.g., anti-GAPDH) should also be used. c. Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phospho-protein signal relative to the total protein signal indicates target inhibition.

Diagram: Hypothetical Kinase Signaling Pathway Inhibition

Caption: Inhibition of a target kinase blocks downstream signaling.

Part 4: Preliminary In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities that could lead to failure in later development stages.[22][23] These assays help build a more complete profile of the lead candidates.[24]

Protocol 6: Metabolic Stability in Liver Microsomes

Causality & Rationale: This assay predicts how quickly a compound will be metabolized by enzymes in the liver (primarily Cytochrome P450s), which is a major determinant of its half-life in vivo.[25] Compounds that are metabolized too quickly may not have a long enough duration of action.

Step-by-Step Methodology:

-

Preparation: Pre-warm a solution of liver microsomes (human or mouse) and the test compound in a phosphate buffer.

-

Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution (a required cofactor).

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

Data Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t½).

Data Presentation: Summary of Cellular and ADME Data

| Compound ID | Cellular GI₅₀ (nM) (Cell Line) | In Vitro t½ (min) (Human Microsomes) | Kinetic Solubility (µg/mL) @ pH 7.4 |

|---|---|---|---|

| Cmpd-002 | 45.1 (MV-4-11) | 55 | 25 |

| Cmpd-003 | >10,000 (A549) | 12 | >100 |

| ... | ... | ... | ... |

Conclusion

The this compound scaffold is a proven starting point for the development of novel kinase inhibitors. The experimental cascade detailed in these application notes provides a robust and logical pathway for drug discovery professionals. By systematically synthesizing derivatives and evaluating them through a tiered approach of biochemical assays, cellular validation, and preliminary ADME profiling, researchers can efficiently identify and optimize lead candidates. This self-validating system, where biochemical potency is confirmed by cellular target engagement and supported by favorable drug-like properties, ensures that only the most promising compounds are advanced, thereby increasing the probability of success in the complex journey of drug development.

References

-

MySkinRecipes. 4-Phenylpyridin-2-amine. [Link]

-

Li, Z., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

MDPI. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). [Link]

-

Selvita. In Vitro ADME. [Link]

-

Taylor & Francis Online. (2021). Kinase Activity-Tagged Western Blotting Assay. [Link]

-

Vogt, J., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. [Link]

-

Patel, H., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PubMed Central. [Link]

-

Al-Sanea, M. M., et al. (2022). A review for cell-based screening methods in drug discovery. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

-

Low, J. S., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. [Link]

-

Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

-

Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

-

eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD. [Link]

- Google Patents. (2012).

-

OUCI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. [Link]

-

Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

-

ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

-

MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. [Link]

-

ResearchGate. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. [Link]

-

Oxford Academic. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

-

ResearchGate. (2019). Western blot analysis. Notes: (A) Simplified KIT-signaling pathway. [Link]

-

National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

-

protocols.io. (2023). In vitro kinase assay. [Link]

-

National Center for Biotechnology Information. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

YouTube. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. [Link]

Sources

- 1. 4-Phenylpyridin-2-amine [myskinrecipes.com]

- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. mdpi.com [mdpi.com]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinase Selectivity Profiling Systems—General Panel [promega.com]

- 10. Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bitesizebio.com [bitesizebio.com]

- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. CST | Cell Signaling Technology [cellsignal.com]

- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 22. selvita.com [selvita.com]

- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 24. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 25. criver.com [criver.com]

Application Notes and Protocols: Dose-Response Analysis of 4-(3-Fluorophenyl)pyridin-2-amine as a Putative p38 MAPK Inhibitor

Abstract

This document provides a comprehensive guide to performing a dose-response curve analysis for the novel small molecule, 4-(3-Fluorophenyl)pyridin-2-amine. Given the structural similarities of this compound to known kinase inhibitors, we present a detailed protocol based on the hypothesis that it acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress.[1][2][3] This guide covers the scientific rationale, a detailed in vitro biochemical assay protocol, data analysis, and interpretation, designed to be a self-validating system for researchers investigating new therapeutic candidates.

Introduction and Scientific Rationale

The p38 MAPK signaling cascade is a key pathway involved in cellular responses to inflammatory cytokines and environmental stress.[1][3] Dysregulation of this pathway is implicated in a range of diseases, including chronic inflammatory conditions and cancer, making it a prominent target for therapeutic intervention.[1] The p38 family comprises four isoforms: p38-α, -β, -γ, and -δ.[1][3] Activation of p38 is mediated by upstream kinases (MKK3/6) which dually phosphorylate a Thr-Gly-Tyr motif in the activation loop of p38.[4] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cascade of cellular events such as the production of pro-inflammatory cytokines.[1][5]

This compound is a novel compound whose potential biological activity is yet to be fully characterized. Its chemical structure, featuring a pyridin-amine scaffold, is common among kinase inhibitors. This application note outlines a robust methodology to determine its inhibitory potency against p38α MAPK, the most studied isoform.

The core of this analysis is the generation of a dose-response curve, a fundamental tool in pharmacology. This allows for the quantification of the compound's efficacy through the determination of its half-maximal inhibitory concentration (IC50). A sigmoidal dose-response relationship is typically observed, which can be accurately modeled using a four-parameter logistic (4PL) regression.[6][7][8] This model defines the relationship between the compound concentration and the measured biological response, providing key parameters such as the top and bottom plateaus of the curve, the Hill slope, and the IC50 value.[7][9]

Hypothetical Signaling Pathway: p38 MAPK Inhibition

The following diagram illustrates the canonical p38 MAPK signaling pathway and the proposed point of intervention for this compound. The pathway is initiated by extracellular stressors or inflammatory cytokines, leading to the activation of a MAPKKK (e.g., TAK1, ASK1), which in turn phosphorylates and activates a MAPKK (MKK3/6). MKK3/6 then activates p38 MAPK, which goes on to regulate downstream targets. Our hypothesis is that this compound directly inhibits the kinase activity of p38 MAPK, preventing the phosphorylation of its substrates.

Caption: Hypothetical p38 MAPK signaling pathway and point of inhibition.

Materials and Reagents

This protocol is designed for a 384-well plate format using a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity.

| Reagent/Material | Supplier | Catalog # | Notes |

| This compound | Custom Synthesis | N/A | Dissolve in 100% DMSO to create a 10 mM stock. |

| Recombinant Human p38α (SAPK2A) | Promega | V1951 | Ensure high purity and activity. |

| ATF2 Substrate (1-109) | SignalChem | A20-54G | A common substrate for p38α. |

| ADP-Glo™ Kinase Assay Kit | Promega | V9102 | Contains ADP-Glo™ Reagent and Kinase Detection Reagent. |

| ATP, 10 mM | Promega | V9151 | Included in some kinase assay kits. |

| Kinase Buffer | Promega | V309A | Or prepare a custom buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). |

| DMSO, Anhydrous | Sigma-Aldrich | D2650 | For compound dilution. |

| 384-well low-volume, white plates | Corning | 3572 | For luminescence assays. |

| Multichannel pipette | N/A | N/A | For efficient liquid handling. |

| Plate reader with luminescence detection | N/A | N/A | e.g., GloMax® Discover System (Promega). |

Experimental Protocol: In Vitro p38α Kinase Assay

This protocol details the steps to determine the IC50 of this compound against p38α kinase. All experiments should include appropriate controls: "no enzyme" control (maximum signal, 0% inhibition) and "no inhibitor" (vehicle) control (minimum signal, 100% activity).

Compound Preparation

The causality behind a serial dilution is to cover a wide range of concentrations, which is essential for defining the full sigmoidal curve, including the top and bottom plateaus.[10] A half-log dilution series is often a good starting point.[11]

-

Primary Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform a 10-point, 1:3 serial dilution in 100% DMSO. For example, start with the 10 mM stock to create concentrations ranging from 10 mM down to approximately 0.5 µM. This will be the intermediate dilution plate.

-

Working Solutions: Further dilute the intermediate plate 1:25 in kinase buffer. This will result in a 4X final assay concentration with a final DMSO concentration of 4%.

Assay Procedure

The following steps are for a final reaction volume of 20 µL.

-

Dispense Compound: Add 5 µL of the 4X working solutions of this compound to the 384-well plate. Include wells with 4% DMSO in kinase buffer as the "no inhibitor" control.

-

Add Enzyme: Add 5 µL of 4X p38α enzyme solution (prepared in kinase buffer) to each well, except for the "no enzyme" controls. For "no enzyme" wells, add 5 µL of kinase buffer.

-

Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction is initiated.

-

Initiate Reaction: Add 10 µL of a 2X mixture of substrate (ATF2) and ATP prepared in kinase buffer. The final concentrations should be optimized, but a starting point is 0.2 µg/µL ATF2 and 25 µM ATP.

-

Kinase Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.[12] The incubation time may need to be optimized to ensure the reaction is in the linear range.

-

Stop Reaction & Detect ATP:

-

Add 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.[13]

-

-

Read Luminescence: Measure the luminescence signal using a plate reader.

Data Analysis and Interpretation

The goal of the data analysis is to fit a dose-response curve to the experimental data and determine the IC50 value. This process validates the inhibitory activity of the compound.

Data Normalization

First, normalize the raw luminescence data to percent inhibition.

-

0% Inhibition (Maximum Activity): Average the signal from the "no inhibitor" (vehicle) control wells.

-

100% Inhibition (No Activity): Average the signal from the "no enzyme" control wells.

Use the following formula for each data point: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

Curve Fitting

The normalized data is then plotted with the logarithm of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis. A four-parameter logistic (4PL) non-linear regression model is used to fit the curve.[6][9]

The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

-

Top: The upper plateau of the curve (should be close to 100%).

-

Bottom: The lower plateau of the curve (should be close to 0%).

-

LogIC50: The logarithm of the compound concentration that produces 50% inhibition. The IC50 is the antilog of this value.

-

HillSlope: Describes the steepness of the curve. A value of -1.0 is standard for a simple bimolecular interaction.

Software such as GraphPad Prism is highly recommended for this analysis.[9][14][15]

Data Presentation

Summarize the results in a clear and concise table.

| Compound | Target | IC50 (µM) | Hill Slope | R² |

| This compound | p38α | Calculated Value | Calculated Value | >0.95 |

| Positive Control (e.g., SB203580) | p38α | Literature Value | ~ -1.0 | >0.95 |

R² (coefficient of determination) indicates the goodness of fit of the curve to the data.

The following diagram outlines the workflow from raw data to the final IC50 value.

Caption: Data analysis workflow for IC50 determination.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following points must be addressed:

-

Positive Control: A known p38 MAPK inhibitor (e.g., SB203580) should be run in parallel to validate the assay performance. The calculated IC50 for the control should be consistent with literature values.

-

Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality of the assay. A Z' > 0.5 indicates an excellent assay.

-

Complete Curve: Ensure that the concentration range tested is sufficient to define both the top and bottom plateaus of the sigmoidal curve. Incomplete curves can lead to inaccurate IC50 determination.[16]

-

Replicates: All experiments should be performed with at least three technical replicates to ensure precision.

-

DMSO Control: The final concentration of DMSO should be consistent across all wells and kept low (ideally ≤1%) to avoid off-target effects.

Conclusion

This application note provides a detailed, field-proven protocol for the dose-response analysis of this compound as a putative p38 MAPK inhibitor. By following this guide, researchers can generate high-quality, reproducible data to accurately determine the compound's inhibitory potency. This methodology, grounded in established pharmacological principles, provides a solid foundation for the initial characterization of novel kinase inhibitors and their progression in the drug discovery pipeline.

References

-

GraphPad Software. (n.d.). Equation: Absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

-

MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. Retrieved from [Link]

-

ResearchGate. (n.d.). Dose−response curves of kinase inhibitors tested against PL pro. Retrieved from [Link]

-

PubMed Central. (2025). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. Retrieved from [Link]

-

GraphPad Software. (n.d.). Fitting the absolute IC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

-

PubMed Central. (n.d.). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Retrieved from [Link]

-

ICH. (n.d.). Dose-Response Information to Support Drug Registration. Retrieved from [Link]

-

National Institutes of Health. (2013). Integrating in vitro sensitivity and dose-response slope is predictive of clinical response to ABL kinase inhibitors in chronic myeloid leukemia. Retrieved from [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK) pathways in glia and neurons. Retrieved from [Link]

-

YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]

-